molecular formula C16H22N4O3S2 B2755323 4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 522628-53-1

4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2755323
CAS No.: 522628-53-1
M. Wt: 382.5
InChI Key: WFESXXSTUISWLV-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced through a sulfonation reaction using morpholine and a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Butyl Side Chain: The butyl side chain can be attached via an alkylation reaction using a butyl halide (e.g., butyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be explored for similar applications, particularly in the context of its morpholine sulfonyl group, which is known to interact with biological targets.

Medicine

Medicinally, triazole derivatives have been investigated for their antifungal, antibacterial, and anticancer properties. This compound could be evaluated for similar therapeutic potentials, especially given its structural features that may enhance biological activity.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The morpholine sulfonyl group may enhance binding affinity to biological targets, while the triazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the morpholine sulfonyl group, which may reduce its biological activity.

    4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole:

Uniqueness

The presence of both the morpholine sulfonyl group and the thiol group in 4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol makes it unique compared to other triazole derivatives. These functional groups contribute to its distinctive chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-butan-2-yl-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-3-12(2)20-15(17-18-16(20)24)13-5-4-6-14(11-13)25(21,22)19-7-9-23-10-8-19/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFESXXSTUISWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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